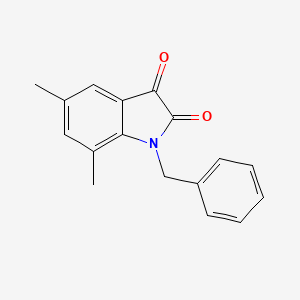
1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a benzyl group and two methyl groups attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would be 5,7-dimethylindole-2,3-dione and benzyl chloride. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole dione to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-indole-2,3-dione: Similar structure but lacks the methyl groups at positions 5 and 7.
5,7-Dimethyl-1H-indole-2,3-dione: Similar structure but lacks the benzyl group.
1-Benzyl-3-methyl-1H-indole-2,3-dione: Similar structure with a single methyl group at position 3.
Uniqueness: 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione is unique due to the presence of both benzyl and two methyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
1017609-55-0 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-benzyl-5,7-dimethylindole-2,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-11-8-12(2)15-14(9-11)16(19)17(20)18(15)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
PWRFWNDCIXIPLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


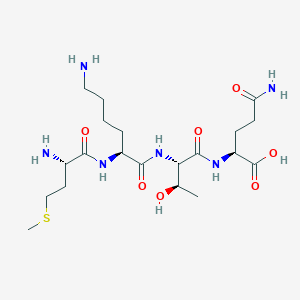
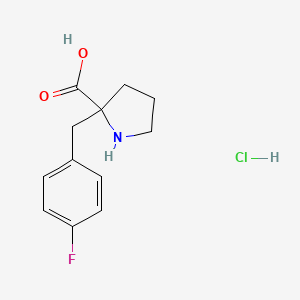
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
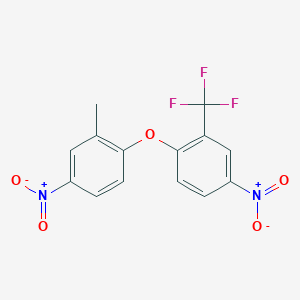
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
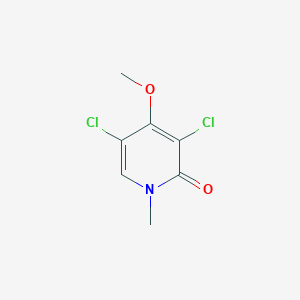
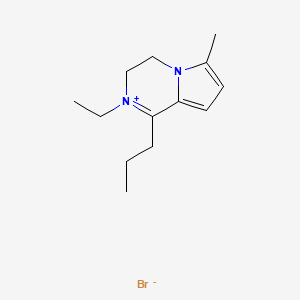
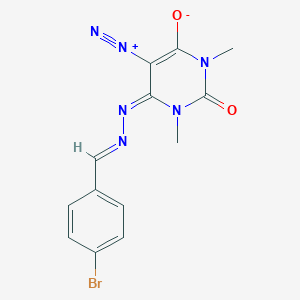
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
